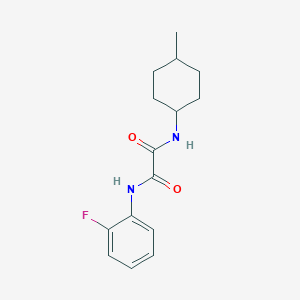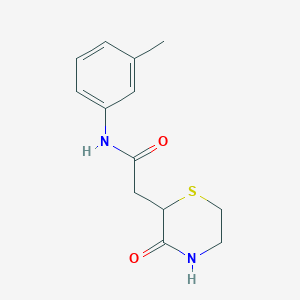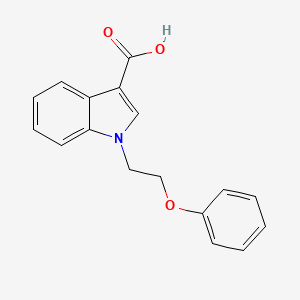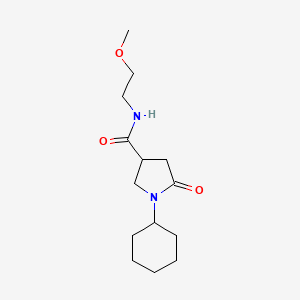![molecular formula C13H20N2O2 B4245742 3,3-DIETHYL-1-[(2-METHOXYPHENYL)METHYL]UREA](/img/structure/B4245742.png)
3,3-DIETHYL-1-[(2-METHOXYPHENYL)METHYL]UREA
Descripción general
Descripción
N,N-diethyl-N’-(2-methoxybenzyl)urea: is an organic compound that belongs to the class of ureas It is characterized by the presence of a methoxybenzyl group attached to the nitrogen atom of the urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-N’-(2-methoxybenzyl)urea typically involves the reaction of N,N-diethylurea with 2-methoxybenzyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane or tetrahydrofuran, at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of N,N-diethyl-N’-(2-methoxybenzyl)urea follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: N,N-diethyl-N’-(2-methoxybenzyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of N,N-diethyl-N’-(2-hydroxybenzyl)urea.
Reduction: The compound can be reduced to form N,N-diethyl-N’-(2-methoxybenzyl)amine.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate reaction conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide can be employed.
Major Products:
Oxidation: N,N-diethyl-N’-(2-hydroxybenzyl)urea.
Reduction: N,N-diethyl-N’-(2-methoxybenzyl)amine.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: N,N-diethyl-N’-(2-methoxybenzyl)urea is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It can be employed in assays to investigate enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: N,N-diethyl-N’-(2-methoxybenzyl)urea has potential applications in medicinal chemistry. It can be used as a lead compound for the development of new drugs targeting specific diseases. Its derivatives may exhibit pharmacological activities, such as anti-inflammatory, analgesic, or antimicrobial properties.
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals, including surfactants, lubricants, and polymers. It can also be employed as a stabilizer or additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of N,N-diethyl-N’-(2-methoxybenzyl)urea depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes, receptors, or ion channels. The methoxybenzyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to the modulation of biological pathways and therapeutic effects.
Comparación Con Compuestos Similares
- N,N-diethyl-N’-(2-hydroxybenzyl)urea
- N,N-diethyl-N’-(2-chlorobenzyl)urea
- N,N-diethyl-N’-(2-methylbenzyl)urea
Comparison: N,N-diethyl-N’-(2-methoxybenzyl)urea is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs, such as N,N-diethyl-N’-(2-hydroxybenzyl)urea, the methoxy derivative may exhibit different pharmacokinetic and pharmacodynamic properties. The methoxy group can also affect the compound’s solubility, stability, and overall performance in various applications.
Propiedades
IUPAC Name |
1,1-diethyl-3-[(2-methoxyphenyl)methyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-4-15(5-2)13(16)14-10-11-8-6-7-9-12(11)17-3/h6-9H,4-5,10H2,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONKHISLFAQMBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)NCC1=CC=CC=C1OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[(2-methylbenzoyl)amino]ethyl}isonicotinamide](/img/structure/B4245664.png)
![Ethyl 2-[(3,4-dichlorophenyl)methyl]-5-nitropyrazole-3-carboxylate](/img/structure/B4245673.png)
![N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-methyl-N~1~-(3-methylphenyl)glycinamide](/img/structure/B4245688.png)
![methyl 1-{3-[(4-chlorophenyl)thio]propanoyl}-4-piperidinecarboxylate](/img/structure/B4245689.png)
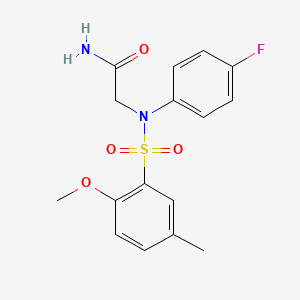
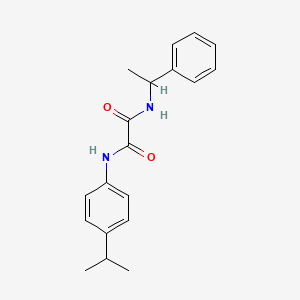
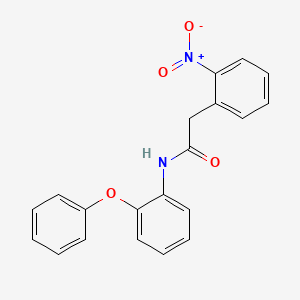
![4-FLUORO-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE](/img/structure/B4245704.png)
![6-Methyl-2-[(4-pyrazol-1-ylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4245706.png)
